Flufenprox

Description

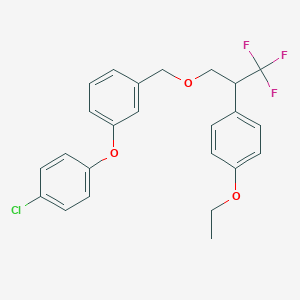

Structure

3D Structure

Properties

CAS No. |

118753-05-2 |

|---|---|

Molecular Formula |

C24H22ClF3O3 |

Molecular Weight |

450.9 g/mol |

IUPAC Name |

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoropropoxy]methyl]phenoxy]benzene |

InChI |

InChI=1S/C24H22ClF3O3/c1-2-30-20-10-6-18(7-11-20)23(24(26,27)28)16-29-15-17-4-3-5-22(14-17)31-21-12-8-19(25)9-13-21/h3-14,23H,2,15-16H2,1H3 |

InChI Key |

RURQAJURNPMSSK-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(COCC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(F)(F)F |

Other CAS No. |

107713-58-6 |

Synonyms |

1-chloro-4-[3-[[2-(4-ethoxyphenyl)-3,3,3-trifluoro-propoxy]methyl]phen oxy]benzene |

vapor_pressure |

9.75e-10 mmHg |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Strategies for Flufenprox Synthesis

The synthesis of this compound leverages modern organic chemistry techniques to construct its complex molecular architecture, with a notable focus on the introduction of fluorinated moieties.

A crucial aspect of this compound synthesis involves the preparation of α-trifluoromethyl esters, which serve as key intermediates. One significant method for synthesizing these intermediates is the copper-mediated trifluoromethylation of α-diazo esters cas.cn. This reaction represents a pioneering example of fluoroalkylation of a non-fluorinated carbene precursor cas.cn.

The mechanism of this trifluoromethylation reaction is facilitated by the activation of a "CuCF3" species, typically generated from a mixture of copper(I) iodide (CuI), trimethyl(trifluoromethyl)silane (TMSCF3), and cesium fluoride (B91410) (CsF) cas.cn. Water plays a vital role as a promoter in this reaction, enhancing its efficiency cas.cn. The process demonstrates broad applicability, allowing for the synthesis of various aryl-, benzyl-, and alkyl-substituted 3,3,3-trifluoropropanoates cas.cn.

Key intermediates in the synthesis of this compound include α-trifluoromethyl carboxylic esters cas.cn. Specifically, these esters, such as "2e" mentioned in research, are pivotal building blocks for the subsequent construction of the this compound molecule cas.cn. The "CuCF3" species, formed from CuI, TMSCF3, and CsF, acts as a crucial trifluoromethylation reagent in the initial stages of preparing these fluorinated ester precursors cas.cn.

Design and Synthesis of this compound Derivatives and Analogues

This compound belongs to a class of compounds often referred to as "non-ester pyrethroids," "pseudopyrethroids," or "synthetic pyrethroid analogs" researchgate.netmontana.edunih.gov. These compounds represent a significant departure from the classical pyrethroid structure, which typically features an ester linkage and a cyclopropane (B1198618) ring derived from chrysanthemic acid researchgate.netmontana.edu.

The design of this compound and similar non-ester pyrethroids involves fundamental structural modifications aimed at enhancing their properties, such as stability and environmental safety researchgate.net. A primary design principle is the replacement of the ester linkage, characteristic of earlier pyrethroids, with an ether linkage researchgate.net. This modification contributes to improved chemical stability and often alters the toxicological profile researchgate.net.

Furthermore, these compounds often lack the cyclopropane ring that is a defining feature of many traditional pyrethroids researchgate.netnih.gov. The discovery of fenvalerate, a non-cyclopropane pyrethroid, served as a guidepost for the development of this new generation of non-ester pyrethroids, including this compound researchgate.netnih.gov. The objective behind these structural changes is to overcome limitations such as insect resistance and to improve the safety profile for the environment and non-target organisms, while maintaining high insecticidal efficacy researchgate.net. For instance, this compound has been noted as a "fish-safe" derivative, indicating a design consideration for reduced aquatic toxicity montana.edu.

The synthetic approaches for this compound and other non-ester pyrethroids differ significantly from those used for traditional pyrethroids. While early synthetic pyrethroids largely focused on modifying the alcohol moiety and esterifying it with a chrysanthemic acid derivative, non-ester pyrethroids involve more complex and simultaneous modifications to both the alcohol and acid moieties, and crucially, the replacement of the ester linkage with an ether linkage researchgate.netmontana.edumdpi.com.

For example, traditional pyrethroids like permethrin (B1679614) and deltamethrin (B41696) involved modifications to the cyclopropane carboxylic esters, such as substituting methyl groups with chlorine or bromine mdpi.com. In contrast, the synthesis of non-ester pyrethroids like this compound, etofenprox (B1671711), and silafluofen, initiated by the insights from fenvalerate, involves constructing compounds that are ethers rather than esters, thereby fundamentally altering the chemical backbone and synthetic pathway researchgate.netmontana.edunih.gov. This shift in chemical configuration allows for a broader range of applicability and aims to address challenges like environmental persistence and resistance researchgate.net.

Molecular and Biochemical Mode of Action

Target Site Interactions and Physiological Effects

Neurophysiological Impact and Specificity

The neurophysiological impact of Flufenprox stems directly from its disruptive effects on the insect nervous system. Its rapid action as a neurotoxin leads to immediate physiological disturbances in target pests. herts.ac.ukunisalento.it The sustained activation of voltage-dependent sodium channels by this compound causes uncontrolled nerve firing, manifesting as tremors, incoordination, and eventual paralysis. metabolomics.se

A notable aspect of this compound, within the pyrethroid class, is its reported "fish-safe" characteristic. researchgate.netucanr.edu This suggests a degree of specificity or differential toxicity, where this compound exhibits significantly decreased toxicity towards certain aquatic organisms, such as rainbow trout, compared to other pyrethroids. researchgate.netucanr.edu This differential effect could be attributed to variations in sodium channel sensitivity, metabolic pathways, or other physiological factors between insects and aquatic species. In general, pyrethroids demonstrate significantly higher toxicity to insects than to mammals, primarily due to differences in sodium channel sensitivity, lower body temperature in insects, smaller body size, and efficient metabolic detoxification mechanisms in mammals. metabolomics.se

Stereoisomerism and Biological Activity

Enantiomeric Forms and Differential Activity

This compound is a chiral molecule, meaning it possesses a non-superimposable mirror image. herts.ac.uk The technical grade material of this compound is typically a racemic mixture, consisting of both the R- and S-enantiomeric forms. herts.ac.uk Enantiomers are optical isomers that share the same chemical formula and most physical and chemical properties but differ in their spatial arrangement around a chiral center and their interaction with plane-polarized light. nih.gov

In biological systems, these enantiomeric forms can be recognized as distinct chemical entities due to the chiral nature of biological receptors, enzymes, and proteins. nih.gov This differential recognition can lead to variations in biological activities, including pharmacology, pharmacokinetics, metabolism, and toxicity. nih.gov The "three-point attachment model" is a conceptual framework used to explain how enantiomers interact differently with chiral biological targets. wikipedia.org For many chiral compounds, one enantiomer (the eutomer) may exhibit significantly higher biological activity or a more desirable profile than its mirror image (the distomer), or even different activities altogether. nih.govgoogle.com

Impact of Chiral Configuration on Mechanism

The specific chiral configuration of this compound's enantiomers is expected to influence their precise interaction with the voltage-dependent sodium channels and other potential target sites. While the general mechanism of action for pyrethroids involves sodium channel modulation, the exact binding affinity, kinetics of channel opening and closing, and the resulting neurophysiological effects can vary between the R- and S-forms. The tridimensional configuration (R/S) of a chiral compound is crucial for understanding its interaction with biological receptors. nih.gov

This compound Properties

| Property | Value | Source |

| Chemical Name | This compound | nih.govherts.ac.uk |

| PubChem CID | 86103 | nih.govherts.ac.uk |

| Chemical Formula | C₂₄H₂₂ClF₃O₃ | nih.govherts.ac.uk |

| Molecular Mass | 450.9 g/mol | nih.govherts.ac.uk |

| Classification | Pyrethroid Insecticide, Neurotoxin | herts.ac.ukunisalento.it |

Mechanisms of Insecticide Resistance

Biochemical Resistance Mechanisms

Biochemical resistance, also known as metabolic resistance, is a prevalent mechanism where insects detoxify or destroy the insecticide faster than susceptible insects, or prevent the toxin from reaching its target sites by binding it to proteins in their bodies google.comoapi.int. This often involves the overexpression or modification of specific enzyme systems google.com.

Metabolic detoxification is a primary pathway for resistance development to agrochemicals, including pyrethroids like Flufenprox ucanr.edu. Three major enzyme families are primarily involved in the detoxification of insecticides: cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs or esterases), and glutathione (B108866) S-transferases (GSTs) researchgate.netresearchgate.netgoogle.comoapi.intird.frnih.gov.

Cytochrome P450 Monooxygenases (P450s): P450s are a central enzyme family associated with resistance to most insecticides, including pyrethroids nih.gov. Elevated levels of P450 activity are frequently observed in pyrethroid-resistant insect populations nih.gov. Overexpression of P450 genes can lead to increased detoxification, rendering pyrethroids less effective researchgate.netmdpi.comird.fr. For instance, studies on Helicoverpa armigera have indicated that high cytochrome P450 levels generally correlate with pyrethroid resistance, with oxidative metabolism being a major resistance mechanism ird.fr. The administration of piperonyl butoxide (PBO), an inhibitor of P450s, has been shown to restore the efficacy of pyrethroids like deltamethrin (B41696) and permethrin (B1679614) against resistant mosquito populations, highlighting the role of P450s in metabolic resistance mdpi.com.

Esterase Activity: Carboxylesterases play a significant role in the hydrolysis and detoxification of pyrethroid insecticides ucanr.edu. This enzymatic hydrolysis is a main detoxification pathway for pyrethroids in numerous organisms and is also an important pathway for the development of insect resistance ucanr.edu. Increased production or modified activities of esterases can prevent the insecticide from reaching its intended site of action oapi.intnih.gov. For example, in Myzus persicae, the overproduction of carboxylesterases (E4 and FE4) due to gene amplification has been linked to resistance to organophosphates, carbamates, and pyrethroid insecticides bcpc.orgmetabolomics.se.

Glutathione S-Transferases (GSTs): GSTs are also regularly found overexpressed in pyrethroid-resistant strains, contributing to metabolic resistance google.comird.frnih.gov.

The increased expression of detoxifying enzymes is a common and challenging mechanism of resistance, often leading to multi-resistance google.commdpi.com. This overexpression can result from constitutive transcriptional overexpression, where the gene is continually transcribed, or induced transcriptional overexpression, where gene expression is induced as needed researchgate.net.

For instance, in Myzus persicae, the overexpression of P450s, esterases, and UDP-glycosyltransferases has been implicated in multi-insecticide resistance mdpi.com. The amplification of specific genes, such as the CYP6CY3 gene for cytochrome P450, is associated with resistance to various insecticides mdpi.com. Similarly, gene amplification of carboxylesterases like E4 and FE4 can lead to remarkable increases in enzyme activity and resistance factors metabolomics.se.

Target-Site Resistance Mechanisms

Target-site resistance occurs when the insecticide's site of action is modified in insect populations, impairing effective binding of the insecticide molecule google.comoapi.intnih.gov. This renders the insect unaffected or less affected by the insecticide google.com.

For pyrethroid insecticides, including this compound, the primary target site is the voltage-gated sodium channel (VGSC) in the insect nervous system researchgate.netgoogle.comoapi.intird.frnih.govplos.org. Resistance at this site is often due to specific amino acid substitutions in the VGSC protein, commonly referred to as "knockdown resistance" (kdr) mutations google.comoapi.intird.frnih.govplos.orgplos.org. These mutations prevent the characteristic knockdown effect of pyrethroids nih.gov.

Several kdr mutations have been identified in various insect species. The most prevalent kdr mutation is the L1014F substitution in the IIS6 domain of the VGSC ird.frnih.gov. Other significant mutations at the 1014 site include L1014S, L1014C, and L1014W nih.gov. Additionally, a methionine to threonine replacement at position 918 (M918T) in Musca domestica, synergistic with the L1014F mutation, has been associated with high levels of pyrethroid resistance, termed "super-kdr" mdpi.comnih.gov. Other mutations like S989P, V1016G, and F1534C have also been linked to pyrethroid resistance in mosquitoes such as Aedes aegypti mdpi.complos.org.

Genetic modifications in target proteins, particularly the VGSC, significantly impact the efficacy of pyrethroid compounds. These mutations reduce the binding affinity of pyrethroids to their target site, thereby diminishing their neurotoxic effects google.comnih.gov. The presence and increasing frequency of kdr mutations directly correlate with a decrease in the effectiveness of pyrethroid insecticides in field populations nih.gov. For instance, in Aedes aegypti, the widespread distribution and high frequencies of V1016G and S989P mutations have been linked to high pyrethroid resistance plos.org. The co-occurrence of multiple kdr mutations can further enhance the level of resistance, making control more challenging plos.org.

Other Resistance Mechanisms and Associated Phenotypes

While biochemical and target-site resistance are the most common and well-studied mechanisms, other factors can also contribute to insecticide resistance and associated phenotypes. These include:

Reduced Penetration: This mechanism involves the development of barriers in the insect's outer cuticle that slow the absorption of insecticides into their bodies researchgate.netoapi.int. This mechanism is often present alongside other resistance types oapi.int.

Behavioral Resistance: Resistant insects may alter their normal activity to avoid contact with the insecticide oapi.int. This could involve stopping feeding or moving to untreated areas oapi.int. For example, some malaria-transmitting mosquitoes have developed a preference for resting outdoors to avoid pesticides sprayed on interior walls oapi.int.

Sequestration: Some enzymes, like certain carboxylesterases, can sequester organophosphates, preventing significant interaction between the insecticide and its target metabolomics.se. While primarily discussed for organophosphates, similar mechanisms might play a role in pyrethroid resistance.

These diverse mechanisms, sometimes occurring simultaneously within the same insect population, contribute to the complex challenge of insecticide resistance management google.comoapi.int.

Penetration Resistance

Penetration resistance is a physiological mechanism where an insect's outer cuticle undergoes modifications, such as changes in thickness, composition, or structure, to slow down the absorption of insecticide molecules into its body. wikipedia.orgwikidata.orgwikidata.orgwikipedia.orgwikipedia.orgwikidata.orgherts.ac.uk This delayed entry can protect insects from a wide range of insecticides and, while typically offering only modest levels of protection, can intensify the effects of other resistance mechanisms when present concurrently. wikidata.orgwikidata.orgwikipedia.org As this compound is a pyrethroid insecticide, it is susceptible to the general mechanisms of resistance observed in this class, including reduced penetration. However, specific detailed research findings or data tables focusing solely on penetration resistance developed to this compound in particular pest species are not extensively documented in the available literature.

Behavioral Resistance

Behavioral resistance involves adaptive changes in insect behavior that enable them to avoid or minimize contact with insecticides, thereby reducing their exposure to lethal doses. wikipedia.orgherts.ac.ukwikidata.orgwikipedia.orgwikipedia.orgwikidata.org Examples of such behavioral adaptations include pests avoiding treated surfaces, altering their feeding habits, or simply leaving areas where insecticides have been applied. wikidata.orgwikipedia.org While behavioral resistance is a recognized mechanism for various insecticide classes, including pyrethroids, specific instances or detailed studies demonstrating behavioral resistance developed to this compound are not prominently featured in the provided research. Nevertheless, as a pyrethroid, this compound is subject to the evolutionary pressures that can lead to such behavioral adaptations in pest populations.

Evolution and Dynamics of Resistance in Pest Populations

The evolution of insecticide resistance is a critical challenge in pest management, driven by the inherent genetic variability within pest populations and the selective pressures imposed by repeated insecticide applications. herts.ac.ukherts.ac.uk

Selection Pressure and Resistance Development

Selection pressure is a fundamental factor in the development of insecticide resistance. Continuous or frequent exposure to an insecticide eliminates susceptible individuals, favoring the survival and reproduction of those with pre-existing resistance alleles. herts.ac.ukherts.ac.ukherts.ac.uk This process leads to an increase in the frequency of resistance genes within the population over successive generations. herts.ac.uk Pyrethroids, including this compound, are particularly susceptible to this dynamic due to their widespread use and efficacy, which can exert strong selection pressure on pest populations. wikipedia.orgwikipedia.orgwikidata.orgherts.ac.uk The rate at which resistance develops is influenced by several factors, including the pest's reproductive rate, generation time, migration patterns, host range, and the insecticide's persistence and specificity, as well as the frequency and timing of its application. wikipedia.orgwikidata.org

Research on the peach-potato aphid, Myzus persicae, has provided insights into resistance factors against various insecticides, including this compound. The average resistance factors (RF) at LD₅₀ for R2 (resistant) versus R1 (susceptible) strains of Myzus persicae illustrate the varying degrees of resistance observed. wikipedia.org

Table 1: Average Resistance Factors (RF) at LD₅₀ for R2 vs. R1 Myzus persicae wikipedia.org

| Compound | Chemical Class | RF (LC₅₀ R2/LC₅₀ R1) |

| Imidacloprid | Chloronicotinyl | <1 |

| Propoxur | Methylcarbamate | <1 |

| Triazamate | Carbamyl triazole | <1 |

| Acephate | Methylphosphate | <1 |

| Pirimicarb | Dimethylcarbamate | <1 |

| Diazinon | Diethylphosphate | <1 |

| Tefluthrin | Ester Pyrethroid | >1 |

| Endosulfan | Cyclodiene | >1 |

| Heptenophos | Dimethylphosphate | <1 |

| This compound | Ether Pyrethroid | >1 |

| Fenvalerate | Ester Pyrethroid | >1 |

| Permethrin | Ester Pyrethroid | >1 |

| Cypermethrin | Ester Pyrethroid | >1 |

This table indicates that for Myzus persicae, this compound, like other pyrethroids such as tefluthrin, fenvalerate, permethrin, and cypermethrin, exhibits a resistance factor greater than 1, suggesting that resistant strains require a higher dose to achieve the same level of mortality compared to susceptible strains. wikipedia.org

Cross-Resistance Patterns and Comparative Analysis

Cross-resistance occurs when a pest population develops resistance to one insecticide, which then confers resistance to other insecticides, often those sharing a similar mode of action or detoxification pathway. wikipedia.orgherts.ac.ukwikidata.orgherts.ac.ukherts.ac.ukwikidata.orgthegoodscentscompany.com As a pyrethroid, this compound belongs to a class of insecticides whose resistance commonly arises from target-site mutations (e.g., kdr mutations affecting voltage-gated sodium channels) or enhanced metabolic detoxification by enzymes such as esterases and cytochrome P450 monooxygenases. wikipedia.orgwikidata.orgwikidata.orgwikipedia.orgwikidata.orgfishersci.ie Resistance to one pyrethroid frequently leads to cross-resistance to other compounds within the same class. wikidata.org

However, this compound, along with etofenprox (B1671711) and silafluofen, represents a group of non-cyclopropane pyrethroids that were synthesized with the specific objective of achieving lower cross-resistance patterns. herts.ac.ukwikipedia.org This design consideration aimed to provide effective insecticidal molecules that could potentially circumvent some of the existing resistance issues prevalent with other pyrethroids, allowing for their use in areas where pyrethroid resistance had become a significant concern. herts.ac.uk This highlights a strategic development in insecticide chemistry to manage the dynamics of resistance.

Environmental Fate and Biotransformation in Non Human Organisms

Environmental Distribution and Persistence Studies

Sorption and Leaching Characteristics

Sorption is a fundamental process governing the environmental mobility and bioavailability of chemical compounds in soil and sediment. It describes the binding of a compound to the solid constituents of these matrices. ecetoc.org The extent of sorption is often quantified by the adsorption-desorption distribution coefficient (Kd) or the organic carbon-normalized partition coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and organic matter, implying reduced mobility. chemsafetypro.comsitubiosciences.com

Flufenprox possesses physicochemical properties that suggest a propensity for strong sorption to organic matter in soils. Its calculated octanol-water partition coefficient (log P) is reported as 8.08 herts.ac.uk, although another computed descriptor indicates a log P of 6.9 nih.gov. These high log P values are indicative of a highly hydrophobic compound, which typically correlates with a strong tendency to adsorb to organic carbon in soils and sediments. situbiosciences.comfao.orgpsu.edu

Table 1: Key Physicochemical Properties of this compound Relevant to Environmental Fate

| Property | Value (Range) | Unit | Source | Interpretation |

| Water Solubility (at 20 °C) | 0.0025 - 2.5 | mg/L | herts.ac.ukmdpi.comaatbio.com | Low solubility, limiting dissolution in water. |

| Octanol-Water Partition Coefficient (Log P) | 6.9 - 8.08 | (unitless) | nih.govherts.ac.uk | High hydrophobicity, strong affinity for organic matter. |

Leaching, the downward movement of a substance through the soil profile, is directly influenced by a compound's sorption characteristics. Compounds that sorb strongly to soil particles are less prone to leaching into groundwater. scielo.brirost.ir this compound's low water solubility, reported between 0.0025 mg/L and 2.5 mg/L at 20 °C herts.ac.ukmdpi.comaatbio.com, further contributes to its limited mobility in the aqueous phase of soil. Research indicates that this compound exhibits "slight mobility in drain flow" mdpi.com, which aligns with its hydrophobic nature and low solubility, suggesting a low potential for significant leaching through soil.

The sorption capacity of a soil for a given compound is also influenced by soil properties such as organic matter (OM) content, clay content, and pH. Soils characterized by lower pH, higher organic matter content, and elevated clay content generally exhibit increased adsorption of chemicals. nih.govresearchgate.netawsjournal.org The presence of organic amendments in soils can generally restrict the leaching of pesticides. irost.ir

Accumulation Potential in Environmental Matrices

The accumulation potential of a chemical compound in environmental matrices, particularly in living organisms (bioaccumulation), is a critical aspect of its environmental risk assessment. The octanol-water partition coefficient (log P or Kow) is a widely used indicator for predicting the bioaccumulation potential of organic substances. fao.orgpsu.edu A higher log P value suggests a greater likelihood of a compound partitioning into lipid-rich tissues of organisms rather than remaining in the aqueous phase. fao.org

Given this compound's high calculated log P values, ranging from 6.9 to 8.08 nih.govherts.ac.uk, it indicates a significant potential for bioaccumulation in non-human organisms, particularly those with fatty tissues. For inert organic substances, strong correlations have been observed between their octanol-water partition coefficients and their bioaccumulation in fish. fao.org

While pyrethroids, the class of insecticides to which this compound belongs, are known for their relatively rapid degradation in the presence of sunlight and oxygen, their degradation can be considerably slowed in aquatic environments and sediments. This reduced degradation rate in water and sediments can elevate the risk of chronic exposure for non-target aquatic organisms, potentially leading to accumulation within their biological systems. mdpi.com The low water solubility of pyrethroids, including this compound, does not preclude their contamination of aquatic ecosystems, where they can cause significant adverse effects on aquatic fauna, such as fish and invertebrates. mdpi.com

Table 2: Environmental Behavior Indicators for this compound

| Indicator | Value/Characteristic | Source | Implication |

| Mobility in Drain Flow | Slight | mdpi.com | Low potential for leaching through soil. |

| Environmental Fate Concern | Moderately concerning (due to slight mobility, low solubility, and volatility) | mdpi.com | Requires careful consideration in environmental management. |

| Bioaccumulation Potential (based on Log P) | High (Log P 6.9 - 8.08) | nih.govherts.ac.ukfao.org | Suggests a tendency to accumulate in lipid-rich tissues of organisms. |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques and Advancements

The detection and quantification of the synthetic pyrethroid ether insecticide Flufenprox in various matrices rely heavily on advanced chromatographic techniques. These methods offer the high sensitivity and selectivity required to isolate the compound from complex environmental and biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of semi-volatile compounds like this compound. The methodology involves vaporizing the sample and separating its components in a gaseous mobile phase.

Sample Preparation and Injection: A common sample preparation method for pesticide residue analysis, including for compounds structurally similar to this compound, is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure. This approach streamlines the extraction and cleanup process from complex matrices. However, the reduced cleanup can introduce a high concentration of matrix components, presenting a challenge for the GC-MS system. To enhance inertness and ensure sample integrity throughout the analytical flow path, specialized components such as Ultra Inert liners and columns are often employed.

Instrumentation and Detection: A typical GC-MS system utilizes a capillary column, such as an HP-5 MS, for separation. Helium is commonly used as the carrier gas. For detection, mass spectrometry offers high selectivity and sensitivity. By operating in selected ion monitoring (SIM) mode, the instrument can target specific mass-to-charge ratio (m/z) fragments of this compound, significantly improving the signal-to-noise ratio and lowering detection limits. Tandem mass spectrometry (GC-MS/MS) further enhances selectivity by monitoring specific fragmentation transitions (multiple reaction monitoring, MRM), which is particularly effective at overcoming matrix effects.

Table 1: Typical GC-MS Parameters for Pesticide Analysis

| Parameter | Setting |

|---|---|

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Column Type | HP-5 MS (or equivalent) |

| Detection Mode | Mass Spectrometry (MS), MS/MS |

| Ionization | Electron Impact (EI) |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) has become a preferred method for analyzing a wide range of pesticides, including non-volatile and thermally labile compounds that are not well-suited for GC-MS.

Separation and Detection: LC-MS methods have been successfully developed for the determination of this compound and similar ether pesticides in agricultural products. The separation is typically achieved using reverse-phase columns. The true power of the technique lies in its coupling with tandem mass spectrometry (LC-MS/MS), which is considered a gold standard for its high sensitivity and selectivity. The use of two selected reaction monitoring (SRM) transitions for each compound—one for quantification and one for confirmation—provides highly reliable results.

Advantages and Advancements: LC-MS/MS offers significant advantages, including the ability to analyze a wide range of compounds without the need for derivatization. Modern systems can achieve extremely low limits of quantitation, often in the picogram per milliliter (pg/mL) range. Innovations like online solid-phase extraction (SPE) can be integrated into the LC system to pre-concentrate the analyte from large volume samples, such as water, reducing manual preparation time from hours to minutes while still achieving parts-per-trillion sensitivity.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | GC-MS | LC-MS/MS |

|---|---|---|

| Analyte Volatility | Requires volatile or semi-volatile compounds | Applicable to a wide range of polarities and volatilities |

| Derivatization | May be required for polar analytes | Generally not required |

| Sensitivity | High | Very High to Ultra-High |

| Selectivity | High (especially with MS/MS) | Very High |

| Matrix Effects | Can be significant | Can be significant, requires management |

Spectroscopic and Electrochemical Detection Approaches

While chromatography remains the dominant approach, spectroscopic and electrochemical methods offer alternative or complementary strategies for detecting and quantifying compounds like this compound, often with advantages in speed and portability.

Spectroscopic Methods: Spectroscopic techniques, such as UV-Vis spectrophotometry and spectrofluorimetry, can be employed for quantification. These methods are based on the principle that the analyte absorbs or emits light at a specific wavelength. For instance, in the analysis of flufenamic acid, a related compound, methods based on measuring fluorescence intensity or using derivative spectrophotometry have been developed with detection limits in the nanogram per milliliter (ng/mL) range. Such approaches could theoretically be adapted for this compound, provided it possesses a suitable chromophore or fluorophore.

Electrochemical Sensors: Electrochemical sensors represent a rapidly advancing field for the detection of environmental contaminants. These devices measure changes in electrical properties (e.g., current or potential) resulting from the oxidation or reduction of the target analyte at an electrode surface.

Recent research has focused on modifying electrodes with nanomaterials, such as graphene oxide, to enhance performance. These materials provide a high surface-to-volume ratio and catalytic properties that can facilitate the electrochemical reaction, leading to higher sensitivity and selectivity. For example, a graphene-oxide-based sensor developed for the drug naproxen (B1676952) demonstrated a wide linear range and high sensitivity. This technology holds promise for creating low-cost, portable, and rapid sensing devices for monitoring this compound in the field.

Methodological Challenges and Validation in Environmental Monitoring

The effective environmental monitoring of this compound requires robust and validated analytical methods capable of overcoming numerous challenges.

Matrix Interference: Environmental samples such as soil, water, and biota are inherently complex. Co-extracted substances can interfere with the analysis, a phenomenon known as the matrix effect. In chromatography, these interferences can suppress or enhance the analyte signal, leading to inaccurate quantification. Managing these effects requires meticulous sample cleanup, the use of matrix-matched standards for calibration, or advanced detection techniques like high-resolution mass spectrometry or MS/MS. In biological samples, phospholipids (B1166683) are a common source of interference that can shorten the lifespan of LC columns and reduce instrument performance if not removed.

Sensitivity and Detection Limits: In environmental systems, pesticides like this compound can become highly diluted, making detection difficult. Analytical methods must therefore be sensitive enough to meet the low detection limits required by regulatory bodies. The use of bioindicator species, such as mussels or fish, can be a valuable strategy, as these organisms can bioaccumulate pollutants over time, concentrating them to levels that are more easily detectable.

Method Validation and Quality Assurance: Ensuring the reliability of monitoring data is paramount. Analytical methods must be thoroughly validated for several key parameters:

Linearity: The range over which the instrument response is proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among repeated measurements.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Validation confirms that the method is fit for its intended purpose, whether for regulatory compliance, environmental risk assessment, or food safety monitoring.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Helium |

| Flufenamic acid |

| Naproxen |

Advanced Research and Future Directions

Molecular Modeling and Computational Chemistry Applications

Molecular modeling and computational chemistry are increasingly applied to understand and predict the behavior of chemical systems at a molecular level. kallipos.granu.edu.auamazon.com These methods, encompassing quantum chemistry and molecular mechanics/dynamics, are crucial for studying molecular structure, physicochemical, and spectroscopic properties. kallipos.gr In the context of Flufenprox, such applications can involve:

Conformational Analysis: Predicting the most stable three-dimensional structures of this compound to understand its interactions with biological targets.

Docking Studies: Simulating the binding of this compound to its target proteins (e.g., insect sodium channels) to elucidate the precise molecular interactions and binding affinities. This can aid in the rational design of more potent analogues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate the chemical structure of this compound and its derivatives with their biological activity. This helps in identifying key structural features responsible for insecticidal potency and can guide the synthesis of new compounds with improved properties. nih.gov

Mechanism of Action Elucidation: Using computational methods to gain deeper insights into how this compound exerts its neurotoxic effects at the molecular level, potentially revealing new targets or pathways.

Investigation of Novel Analogues and Structure-Activity Relationships

Research continues into modifying the basic structure of pyrethroids, including this compound, to generate novel analogues with enhanced properties. researchgate.netunisalento.it Structure-Activity Relationship (SAR) studies are fundamental in this endeavor, allowing researchers to evaluate the correlation between structural chemical changes and biological activity. nih.gov

Synthesis of Derivatives: Chemists are synthesizing new derivatives of this compound by introducing different functional groups or modifying existing ones to explore their impact on insecticidal activity, spectrum of action, and selectivity.

Identification of Key Pharmacophores: Through systematic SAR studies, researchers aim to pinpoint the essential structural elements (pharmacophores) within the this compound molecule that are critical for its interaction with target sites. This knowledge is then used to design more effective and selective compounds. nih.gov

Addressing Cross-Resistance: The development of novel analogues also focuses on overcoming existing resistance mechanisms in pests. By altering the chemical structure, researchers can create compounds that are less susceptible to degradation by detoxifying enzymes (e.g., carboxylesterases) or that bind more effectively to modified target sites in resistant insect populations. unisalento.it

Addressing Resistance Challenges through Innovative Strategies

Insecticide resistance is a significant challenge in pest management, and research on this compound actively seeks innovative strategies to mitigate this issue. researchgate.netunisalento.itgoogle.com

Understanding Resistance Mechanisms: A key area of research involves thoroughly investigating the biochemical and genetic mechanisms by which pests develop resistance to this compound. This includes studying the overexpression of detoxifying enzymes (like carboxylesterases) or modifications in target site sensitivity. bcpc.orgmetabolomics.se

Synergists and Adjuvants: Researchers are exploring the use of synergists, compounds that, while not insecticidal themselves, enhance the activity of this compound by inhibiting resistance mechanisms (e.g., blocking detoxifying enzymes). ucanr.edu Novel adjuvants are also being investigated to improve uptake and efficacy.

Rotation and Mixture Strategies: Developing guidelines for the judicious use of this compound in rotation with other insecticides having different modes of action, or in mixtures, is crucial for delaying the onset and spread of resistance. bcpc.org

Novel Formulations: Research into new formulations aims to improve the delivery and stability of this compound, potentially overcoming some aspects of resistance by ensuring more effective exposure to the pest.

Advancements in Environmental Fate and Monitoring Research

Understanding the environmental fate of this compound is critical for assessing its ecological impact and ensuring sustainable use. researchgate.netnih.gov

Degradation Pathways: Research focuses on identifying and characterizing the degradation pathways of this compound in various environmental compartments (soil, water, air). This includes studying photodegradation, microbial degradation, and hydrolysis.

Persistence and Mobility: Studies assess the persistence of this compound in different environmental matrices and its potential for leaching into groundwater or runoff into surface waters. nih.gov

Bioaccumulation Potential: Research investigates the potential for this compound to accumulate in organisms and biomagnify through food chains, although pyrethroids generally exhibit low biomagnification. researchgate.netunisalento.it

Advanced Monitoring Techniques: Development of more sensitive and selective analytical methods for detecting and quantifying this compound and its metabolites in environmental samples (e.g., water, soil, biological tissues) is ongoing to improve environmental monitoring and risk assessment. researchgate.netuu.nl This includes exploring the use of enzyme activity assays as biomarkers of exposure. ucanr.eduresearchgate.net

Unexplored Research Avenues and Methodological Improvements

Beyond current active research areas, several unexplored avenues and methodological improvements could further advance the understanding and application of this compound.

Targeted Delivery Systems: Investigating encapsulated or controlled-release formulations that could reduce environmental dissemination while maintaining efficacy, potentially minimizing impact on non-target organisms.

Interactions with Microbiomes: Exploring the impact of this compound on beneficial microbial communities in soil and water, and how these microbiomes, in turn, might influence the degradation or persistence of the compound.

Synergistic Effects with Biopesticides: Researching the potential for synergistic interactions between this compound and biological pest control agents to develop integrated pest management (IPM) strategies that reduce reliance on synthetic chemicals.

Advanced Omics Approaches: Utilizing metabolomics, proteomics, and transcriptomics to gain a holistic understanding of the biochemical and molecular responses of target and non-target organisms to this compound exposure, providing deeper insights into its mode of action and potential effects.

High-Throughput Screening for Novel Targets: Employing high-throughput screening methods combined with computational approaches to identify novel molecular targets for this compound or its analogues, potentially leading to new applications or more selective compounds.

Improved Predictive Models: Developing more sophisticated predictive models for environmental fate and resistance evolution, incorporating complex ecological and genetic factors to provide more accurate risk assessments and inform resistance management strategies.

Q & A

Basic: What are the recommended methodologies for synthesizing Flufenprox in laboratory settings?

Answer:

this compound synthesis typically follows pyrethroid esterification protocols. Key steps include:

- Reaction setup : Use a molar ratio of 1:1.2 (acid chloride to alcohol) in anhydrous dichloromethane under nitrogen .

- Catalysis : Employ 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

- Characterization : Confirm identity via H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Purity ≥98% is required for bioassays, validated by HPLC .

Advanced: How can researchers resolve contradictions in reported environmental half-lives of this compound across studies?

Answer:

Discrepancies arise from variable experimental conditions. Mitigation strategies:

- Standardization : Adopt OECD Guideline 307 (soil degradation studies) for consistent pH (6.5–7.0), temperature (20–25°C), and microbial activity .

- Meta-analysis : Apply random-effects models to aggregate data from ≥10 studies, weighting by sample size and methodological rigor .

- Confounding factors : Quantify soil organic carbon (SOC) and clay content, which influence binding and degradation rates. For example, SOC >2% increases half-life by 30% .

Basic: What analytical techniques are most effective for quantifying this compound residues in environmental samples?

Answer:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges, eluted with acetonitrile .

- Detection :

- Validation : Spike recovery tests (80–120% acceptable) and inter-laboratory calibration .

Advanced: What experimental designs are optimal for assessing non-target organism toxicity of this compound under field conditions?

Answer:

- Mesocosm studies : Replicate aquatic ecosystems (n=6) with controlled this compound concentrations (0.1–10 ppm) .

- Endpoint selection : Measure LC for Daphnia magna (48-hr exposure) and sublethal effects on honeybee navigation (radar tracking) .

- Statistical power : Use ANOVA with post-hoc Tukey tests (α=0.05, β=0.2) to detect 20% mortality differences .

Basic: How does the molecular structure of this compound influence its insecticidal activity compared to other pyrethroids?

Answer:

-

Structural features : The trifluoromethyloxy group at the phenoxy position enhances lipid solubility, improving cuticular penetration .

-

Activity comparison :

Pyrethroid LD (µg/bee) Photostability (t, sunlight) This compound 0.02 48 hr Cypermethrin 0.05 24 hr Permethrin 0.10 12 hr Data from standardized WHO bioassays .

Advanced: What statistical approaches are recommended for validating the efficacy data of this compound in large-scale agricultural trials?

Answer:

- Multi-site trials : Randomized complete block designs (RCBD) with 4 replications per site to account for soil/climate variability .

- Data normalization : Use Box-Cox transformations for non-normal pest count distributions .

- Mixed-effects models : Incorporate random effects for "site" and fixed effects for "dose" and "application frequency" .

- False discovery rate : Apply Benjamini-Hochberg correction (q<0.05) when testing ≥20 endpoints (e.g., pest mortality, crop yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.